2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE
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Overview
Description
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE is an organic compound characterized by the presence of amino groups, a phenylthio group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE typically involves the reaction of hydrogen cyanide with thiophenol in the presence of a base. The reaction proceeds as follows:
- Hydrogen cyanide is added to thiophenol in the presence of a base such as sodium carbonate or triethylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity.
Comparison with Similar Compounds
2,3-DIAMINOACRYLONITRILE: Similar structure but lacks the phenylthio group.
3,6-DIAMINO-2,5-PYRAZINEDICARBONITRILE: Contains a pyrazine ring and two nitrile groups.
Uniqueness: 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
133940-69-9 |
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Molecular Formula |
C10H6F3NO3S |
Molecular Weight |
0 |
Synonyms |
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE |
Origin of Product |
United States |
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